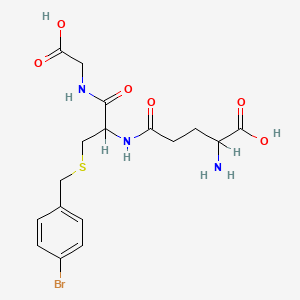

S-(4-Bromobenzyl)glutathione

Description

Significance of Glutathione (B108866) and Glutathione S-Conjugates in Cellular Homeostasis

Glutathione (GSH) is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), and it stands as the most abundant non-protein thiol in most cells, with concentrations reaching up to 15 mM. mdpi.com This high concentration underscores its critical role in maintaining cellular health. GSH is a cornerstone of the cell's antioxidant defense system, directly neutralizing reactive oxygen species (ROS) and serving as a cofactor for antioxidant enzymes like glutathione peroxidases. encyclopedia.pubnih.gov Beyond its antioxidant function, glutathione is a key player in detoxification processes. restorativemedicine.org Through reactions often catalyzed by glutathione S-transferases (GSTs), GSH conjugates with a wide array of harmful substances, including environmental toxins and metabolic byproducts, forming glutathione S-conjugates that are more water-soluble and easily eliminated from the cell. encyclopedia.pubrestorativemedicine.org

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cell's redox state and influences a multitude of cellular processes. restorativemedicine.orgmdpi.com These include the regulation of cell proliferation, apoptosis (programmed cell death), and gene expression. mdpi.comrestorativemedicine.org The transport of GSH and its conjugates across cellular and mitochondrial membranes, facilitated by transporters like the multidrug resistance-associated proteins (MRPs), is also vital for maintaining intercellular and intracellular homeostasis. mdpi.comencyclopedia.pub This intricate network of synthesis, transport, and utilization highlights the indispensable role of glutathione and its S-conjugates in protecting cells from damage and regulating fundamental physiological pathways. encyclopedia.pub

Role of S-(4-Bromobenzyl)glutathione as a Research Tool and Enzymatic Modulator

S-(4-Bromobenzyl)glutathione has emerged as a powerful tool for investigating the roles of specific enzymes within the glutathione metabolic network. It is primarily recognized as a potent competitive inhibitor of several key enzymes, most notably Glutathione S-transferases (GSTs) and Glyoxalase I (Glo1). nih.govportico.org By selectively blocking the activity of these enzymes, researchers can study the downstream consequences of their inhibition, thereby elucidating their physiological functions.

As an inhibitor of GSTs, S-(4-Bromobenzyl)glutathione has been instrumental in structural and kinetic studies aimed at understanding the enzyme's binding site and catalytic mechanism. nih.govnih.gov For instance, research on equine liver GST demonstrated that S-(p-Bromobenzyl)glutathione acts as a linear competitive inhibitor with respect to GSH. nih.gov Such studies are crucial for designing more specific and potent enzyme modulators. The inhibition of GSTs is also relevant in the context of multidrug resistance in cancer, where overexpression of these enzymes can lead to the detoxification of chemotherapeutic agents. nih.gov

Perhaps its most widely studied application is as an inhibitor of Glyoxalase I (Glo1), an enzyme critical for detoxifying the cytotoxic metabolite methylglyoxal (B44143). portico.orgpnas.org The inhibition of Glo1 by S-(4-Bromobenzyl)glutathione leads to an increase in cellular methylglyoxal levels, a state known as dicarbonyl stress, which can trigger apoptosis. mdpi.comnih.gov This property has made S-(4-Bromobenzyl)glutathione and its cell-permeable diester prodrugs, such as S-(p-bromobenzyl)glutathione cyclopentyl diester (BBGC), valuable research tools in cancer biology. mdpi.comresearchgate.netnih.gov Studies have shown that these compounds possess antitumor activity by exploiting the sensitivity of cancer cells to elevated methylglyoxal levels. portico.orgnih.gov

The specificity of S-(4-Bromobenzyl)glutathione as an inhibitor allows for the targeted investigation of enzyme function. For example, its use has confirmed that the substrate recognition site of Glo1 is involved in its interaction with S-nitrosoglutathione, a molecule that can inactivate the enzyme. nih.gov Furthermore, the development of metabolically stable analogs of S-(p-bromobenzyl)glutathione highlights its role as a foundational compound for creating more robust research probes and potential therapeutic agents. nih.gov

Interactive Table: Investigated Enzymatic Inhibition by S-(4-Bromobenzyl)glutathione

| Enzyme | Organism/Tissue | Type of Inhibition | Key Findings | Reference |

|---|---|---|---|---|

| Glyoxalase I (Glo1) | Human Erythrocyte | Competitive | Strong inhibitor with a Ki value of 0.17 µM. | portico.org |

| Glyoxalase I (Glo1) | Human Leukemia 60 Cells | - | Induces elevated levels of methylglyoxal. | portico.org |

| Glutathione S-Transferase (GST) | Equine Liver | Competitive | Linear competitive inhibitor with respect to GSH. | nih.gov |

| Glutathione S-Transferase pi (hGSTP1-1) | Human Placenta | Inhibitor | Used in structural studies to understand ligand binding. | nih.gov |

Properties

CAS No. |

31702-37-1 |

|---|---|

Molecular Formula |

C17H22BrN3O6S |

Molecular Weight |

476.3 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H22BrN3O6S/c18-11-3-1-10(2-4-11)8-28-9-13(16(25)20-7-15(23)24)21-14(22)6-5-12(19)17(26)27/h1-4,12-13H,5-9,19H2,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 |

InChI Key |

HMNYAPVDRLKBJH-STQMWFEESA-N |

SMILES |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |

Isomeric SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |

Canonical SMILES |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |

sequence |

XXG |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of S 4 Bromobenzyl Glutathione

Established Synthetic Pathways for S-(4-Bromobenzyl)glutathione

The primary and most straightforward method for synthesizing S-(4-Bromobenzyl)glutathione involves the direct alkylation of reduced glutathione (B108866) (GSH) with 4-bromobenzyl bromide. ucl.ac.uk This reaction is typically carried out under basic conditions, using a reagent such as sodium hydroxide (B78521) in an ethanol (B145695) solution at room temperature. ucl.ac.uk The nucleophilic thiol group of the cysteine residue in glutathione attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, leading to the formation of a stable thioether bond and yielding the desired product. ucl.ac.uk This standard alkylation procedure is efficient, with reported yields as high as 82%. ucl.ac.uk

Derivatization Strategies for Enhanced Biological Utility

Due to the presence of two carboxyl groups and an amino group, S-(4-Bromobenzyl)glutathione is a highly polar molecule, which can limit its ability to cross cell membranes and reach its intracellular target, the glyoxalase I enzyme. acs.orglew.ro To overcome this limitation, various derivatization strategies have been developed to enhance its biological utility.

Esterification for Improved Cellular Permeation (e.g., Diethyl and Cyclopentyl Diesters)

Commonly synthesized derivatives include the diethyl and dicyclopentyl diesters. acs.orglew.rosigmaaldrich.com The synthesis of these diesters typically involves reacting S-(4-Bromobenzyl)glutathione with the corresponding alcohol (ethanol or cyclopentanol) in the presence of an acid catalyst. The S-p-bromobenzylglutathione cyclopentyl diester, in particular, has shown significant antitumor activity in vitro and in vivo. acs.orgresearchgate.netdntb.gov.uamdpi.com For instance, it was found to be the most potent derivative in a series of alkyl and cycloalkyl diesters tested against human leukemia 60 cell growth. acs.org

Table 1: Comparison of S-(4-Bromobenzyl)glutathione Diester Derivatives

| Derivative | Key Feature | Advantage | Reference |

| Diethyl diester | Increased lipophilicity | Enhanced cell permeability | lew.roportico.org |

| Cyclopentyl diester | Potent antitumor activity | Effective delivery of the active compound into cells | acs.orgsigmaaldrich.comresearchgate.netdntb.gov.uamdpi.com |

Carboxyl Group Modifications (e.g., Amidation, Methylation of Glycyl and Glutamyl Carboxyl Groups)

Modifications of the carboxyl groups of S-(4-Bromobenzyl)glutathione beyond simple esterification have been explored to probe the binding interactions with its target enzymes. These modifications include amidation and methylation of the glycyl and glutamyl carboxyl groups. nih.govnih.gov

Studies have shown that amidation of the glycyl carboxyl group has a minimal effect on the binding of S-(4-bromobenzyl)glutathione to yeast glyoxalase I. nih.gov In contrast, methylation of the same group leads to a significant reduction in binding affinity, suggesting a steric hindrance in this region of the enzyme's active site. nih.gov When both carboxyl groups are amidated, the binding is drastically reduced, highlighting the crucial role of the glutamic acid carboxyl group's electrostatic interaction with the enzyme. nih.govnih.gov

Table 2: Impact of Carboxyl Group Modifications on Enzyme Binding

| Modification | Effect on Binding Affinity | Implication | Reference |

| Amidation of glycyl carboxyl group | No significant effect | Glycyl carboxyl group may not be critical for electrostatic binding | nih.gov |

| Methylation of glycyl carboxyl group | Reduced binding (8.9-fold) | Steric constraints at the binding site | nih.gov |

| Amidation of both carboxyl groups | Significantly reduced binding (237-fold) | Importance of glutamyl carboxyl group for electrostatic interaction | nih.gov |

N-Substitution Modifications (e.g., N-Acetylation, N-Benzoylation, N-Benzyloxycarbonylation)

Modifications at the N-terminus of the glutamyl residue of S-(4-Bromobenzyl)glutathione have also been investigated to understand the structural requirements for enzyme binding. nih.govnih.gov These N-substitution modifications include N-acetylation, N-benzoylation, and N-benzyloxycarbonylation. nih.govnih.gov

Research on yeast glyoxalase I has revealed that N-acetylation of S-(p-bromobenzyl)glutathione weakens its binding by approximately 13.7-fold. nih.gov More substantial modifications, such as N-benzoylation and N-benzyloxycarbonylation, lead to a more pronounced decrease in binding affinity or even abolish it completely. nih.govnih.gov This suggests that while there is some tolerance for small substituents at the N-terminus, larger, bulkier groups introduce significant steric hindrance that prevents effective binding to the enzyme. nih.govnih.gov For instance, N-acetylation has been achieved using the Schotten-Baumann reaction, though with moderate yields after extensive purification. scite.ai

Table 3: Effect of N-Substitution on Binding Affinity to Yeast Glyoxalase I

| N-Substitution | Fold-Weakening of Binding | Interpretation | Reference |

| N-Acetylation | 13.7 | Minor steric hindrance | nih.gov |

| N-Benzoylation | 25.6 | Increased steric hindrance | nih.gov |

| N-Trimethylacetylation | 53.3 | Significant steric hindrance | nih.gov |

| N-Benzyloxycarbonylation | 7.8 | Minor steric hindrance | nih.gov |

Advanced Synthetic Approaches: Kinetic Target Guided Synthesis

Kinetic Target Guided Synthesis (kTGS) represents a sophisticated and innovative approach for the discovery of potent enzyme inhibitors. ucl.ac.ukmanetschlab.comrsc.org This fragment-based lead discovery method utilizes the biological target itself to catalyze the formation of its own inhibitor from a selection of reactive molecular fragments. ucl.ac.ukmanetschlab.com The enzyme's active site acts as a template, bringing complementary fragments into close proximity and optimal orientation, thereby accelerating the irreversible reaction between them to form a high-affinity bidentate ligand. manetschlab.comrsc.org

In the context of S-(4-Bromobenzyl)glutathione and its target, the glyoxalase system, kTGS has been employed to identify novel inhibitors. ucl.ac.uk This strategy involves designing and synthesizing fragments that can bind to different subsites of the glyoxalase active site. For example, an azido (B1232118) derivative of glutathione can be used in a Huisgen [3+2] cycloaddition reaction with a library of alkyne fragments. ucl.ac.uk The enzyme then selectively catalyzes the "click" reaction between the azide (B81097) and the alkyne fragment that best fits within its binding pocket, leading to the in situ generation of a potent triazole-containing inhibitor. ucl.ac.uk This approach allows for the rapid exploration of the enzyme's binding site and the efficient identification of novel and highly specific inhibitors. ucl.ac.ukmanetschlab.com

Enzymatic Interactions and Modulation by S 4 Bromobenzyl Glutathione

Interactions with the Glyoxalase System

S-(4-Bromobenzyl)glutathione is a potent modulator of the glyoxalase system, which is primarily responsible for the detoxification of methylglyoxal (B44143), a cytotoxic byproduct of glycolysis. nih.govnih.gov The system comprises two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), that work in tandem to convert methylglyoxal into D-lactate, utilizing glutathione (B108866) (GSH) as a cofactor. nih.govmdpi.com

Glyoxalase I (GLO1) Inhibition Mechanisms

S-(4-Bromobenzyl)glutathione is recognized as a strong, reversible inhibitor of Glyoxalase I, the first and rate-limiting enzyme in the detoxification pathway. nih.govnih.govnih.gov Its inhibitory action is multifaceted, involving competitive binding, active site interaction, and sensitivity to the enzyme's metallic cofactors.

Studies on Glyoxalase I from various sources, including human erythrocytes and yeast, have consistently characterized S-(4-Bromobenzyl)glutathione as a linear-competitive inhibitor. nih.govnih.govnih.gov It competes with the enzyme's natural substrate, the hemithioacetal adduct formed non-enzymatically between glutathione (GSH) and methylglyoxal. mdpi.com The inhibition is potent, with studies on the human erythrocyte enzyme reporting a mean inhibition constant (Ki) of 1.21 +/- 0.37 microM over a pH range of 5 to 8.5. nih.gov This competitive action underscores the compound's structural similarity to the glutathione-based substrate, allowing it to effectively occupy the enzyme's active site and prevent the detoxification of methylglyoxal.

The high affinity of S-(4-Bromobenzyl)glutathione for GLO1 is attributed to its function as a transition-state analogue, mimicking the enediolate intermediate formed during the catalytic isomerization of the hemithioacetal substrate. mdpi.comwikipedia.org Research has demonstrated that the binding of the inhibitor directly to the enzyme's active site causes a quenching of the protein's natural tryptophan fluorescence. nih.govnih.gov This interaction is so specific that the presence of S-(4-Bromobenzyl)glutathione can completely protect the enzyme from chemical modification by tryptophan-modifying reagents, indicating the presence of at least one crucial tryptophan residue within the active center of each enzyme subunit. nih.govnih.gov

Further probing of the active site using structural analogues has revealed the importance of specific molecular interactions. For instance, studies with yeast GLO1 showed that while modifying the glycyl carboxyl group of S-(p-bromobenzyl)glutathione had little effect on binding, modifying both carboxyl groups significantly reduced binding affinity by over 200-fold. nih.gov This suggests a critical electrostatic interaction between the glutamate (B1630785) carboxyl group of the inhibitor and a corresponding group within the enzyme's active site. nih.gov

Glyoxalase I is a metalloenzyme that depends on a divalent metal cofactor, typically zinc (Zn²⁺), for its catalytic activity. nih.govnih.gov The binding and inhibitory potency of S-(4-Bromobenzyl)glutathione are highly sensitive to the identity of this metal ion. The tightest binding is observed with the native zinc-containing enzyme. nih.govnih.gov

In experiments where the essential zinc was substituted with other divalent cations such as cobalt (Co²⁺), manganese (Mn²⁺), and magnesium (Mg²⁺), the inhibition constant (Ki) for S-(p-bromobenzyl)glutathione increased dramatically. nih.gov Binding to the apoenzyme (the enzyme with no metal cofactor) was the weakest, showing the highest dissociation constant. nih.govnih.gov This strong dependence on the native zinc cofactor for high-affinity inhibition highlights the crucial role of the metal ion in structuring the active site for optimal inhibitor binding. nih.gov

| Enzyme Form | Inhibition Constant (Ki) in µM | Dissociation Constant (Kd) in µM |

|---|---|---|

| Native (Zinc) | 0.08 | - |

| Cobalt-substituted | 1.3 | - |

| Manganese-substituted | 1.7 | - |

| Magnesium-substituted | 2.4 | - |

| Apoenzyme (no metal) | - | 6.9 |

Data sourced from a study on human erythrocyte glyoxalase I. nih.gov

Nitric oxide (NO) can modulate GLO1 activity through the formation of S-nitrosoglutathione (GSNO), an adduct of glutathione and NO. nih.govresearchgate.net GSNO has been shown to interact with GLO1 and convert it into an inactive form. nih.govresearchgate.net A key finding demonstrates that this inactivation can be prevented by S-(4-Bromobenzyl)glutathione. The presence of this competitive inhibitor completely abolishes the inactivating effect of NO both in vitro and inside cells. nih.govresearchgate.net This suggests that S-(4-Bromobenzyl)glutathione and GSNO compete for the same substrate recognition site on the Glyoxalase I enzyme. nih.govresearchgate.net

Glyoxalase II (GLO2) Interactions and Analogous Activity

Glyoxalase II is the second enzyme in the pathway, and its primary role is to hydrolyze the S-D-lactoylglutathione (the product of the GLO1 reaction) to regenerate free glutathione and produce D-lactate. nih.govmdpi.com This step is crucial for recycling the glutathione cofactor, allowing it to participate in further detoxification cycles. mdpi.com

While S-(4-Bromobenzyl)glutathione is a well-established inhibitor of GLO1, its direct interaction with GLO2 is not well-documented in available research. The substrate for GLO2 is specifically S-D-lactoylglutathione. mdpi.comnih.gov However, the concept of developing GLO1 inhibitors that can also serve as substrates for GLO2 has been proposed as a potential therapeutic strategy. nih.gov Such a design could selectively target cancer cells, as GLO2 activity is often higher in normal cells compared to tumor cells, theoretically allowing for the detoxification of the inhibitor in healthy tissues while it accumulates and inhibits GLO1 in cancerous ones. nih.gov

Interactions with Glutathione S-Transferases (GSTs)

S-(4-Bromobenzyl)glutathione serves as a significant tool in the study of Glutathione S-Transferases (GSTs), a pivotal family of enzymes in cellular detoxification. Its interaction with these enzymes, primarily as an inhibitor, has provided valuable insights into their kinetic behavior, binding site characteristics, and catalytic mechanisms.

Inhibition Kinetics of GSTs by S-(4-Bromobenzyl)glutathione

Research has established S-(4-Bromobenzyl)glutathione as a potent inhibitor of Glutathione S-Transferase. Studies focusing on equine liver GST have demonstrated that this compound acts as a linear competitive inhibitor with respect to the co-substrate, glutathione (GSH). nih.govnih.govmadbarn.com This mode of inhibition indicates that S-(4-Bromobenzyl)glutathione directly competes with GSH for binding to the enzyme's active site.

The kinetic mechanism of the equine liver GST, in the presence of inhibitors like S-(4-Bromobenzyl)glutathione, has been described as a random rapid-equilibrium mechanism. nih.govmadbarn.com This suggests that the binding of either the substrate or the inhibitor does not follow a strict order.

Table 1: Inhibition Kinetics of Equine Liver GST by S-(4-Bromobenzyl)glutathione

| Compound | Target Enzyme | Type of Inhibition (vs. GSH) | Kinetic Mechanism |

|---|---|---|---|

| S-(4-Bromobenzyl)glutathione | Equine Liver GST | Linear Competitive | Random rapid-equilibrium |

Substrate Specificity and Binding Site Characterization

The inhibitory effect of S-(4-Bromobenzyl)glutathione and its derivatives has been instrumental in characterizing the glutathione-binding site (G-site) of GSTs. Structure-activity relationship studies have revealed specific structural requirements for effective binding to the enzyme. nih.govnih.govmadbarn.com

Modifications to the glutathione backbone of S-(4-Bromobenzyl)glutathione have profound effects on its binding affinity, highlighting the precise nature of the interactions within the active site:

N-terminal Modifications : Acetylation of the N-terminus results in a 100-fold decrease in binding affinity. nih.govnih.gov More substantial modifications, such as N-benzoylation or N-benzyloxycarbonylation, completely abolish the compound's ability to bind to the enzyme, likely due to steric hindrance. nih.govnih.gov

C-terminal Modifications : Changes to the glycine (B1666218) carboxyl group also significantly impact binding. Amidation of this group leads to a 13-fold decrease in binding, while methylation causes a more drastic 70-fold decrease. nih.govnih.gov This suggests the presence of both steric constraints and a potential electrostatic interaction in this part of the binding site. nih.gov

Dual Carboxyl Group Modification : When both the glutamic acid and glycine carboxyl groups are amidated, the binding affinity is reduced by a significant 802-fold. nih.govnih.gov This substantial decrease underscores the critical role of an electrostatic interaction between the glutamic acid carboxyl group and a corresponding group on the enzyme for proper recognition and binding. nih.gov

These findings collectively indicate that the G-site of GST is highly specific, with stringent requirements for the size, shape, and charge of the N-terminal amino group and the C-terminal carboxyl groups of the glutathione moiety.

Table 2: Effect of Molecular Modifications on the Binding of S-(4-Bromobenzyl)glutathione Derivatives to Equine Liver GST

| Modification to S-(4-Bromobenzyl)glutathione | Effect on Binding Affinity |

|---|---|

| N-Acetylation | Decreased by 100-fold |

| N-Benzoylation | Abolished |

| N-Benzyloxycarbonylation | Abolished |

| Amidation of glycine carboxyl group | Decreased by 13-fold |

| Methylation of glycine carboxyl group | Decreased by 70-fold |

| Amidation of both carboxyl groups | Decreased by 802-fold |

Mechanistic Insights into GST-Catalyzed Conjugation through S-(4-Bromobenzyl)glutathione Studies

While S-(4-Bromobenzyl)glutathione is typically the product of a GST-catalyzed conjugation reaction, its role as a competitive inhibitor provides indirect but significant mechanistic insights. The nature of its inhibition helps to elucidate the initial steps of the GST catalytic cycle.

The finding that S-(4-Bromobenzyl)glutathione is a competitive inhibitor with respect to GSH confirms that it occupies the G-site within the enzyme's active center. nih.gov This direct competition demonstrates that the binding of the product (or a product analog) can prevent the binding of the substrate, GSH. This is a classic feature of product inhibition in a random sequential kinetic mechanism, which has been proposed for this enzyme. nih.govmdpi.com

By occupying the G-site, the inhibitor effectively blocks the first crucial step of the catalytic mechanism: the binding and activation of glutathione. GSTs function by lowering the pKa of the thiol group of GSH, thereby generating the highly nucleophilic thiolate anion (GS⁻) required for the attack on the electrophilic co-substrate. mdpi.com The competitive binding of S-(4-Bromobenzyl)glutathione prevents this essential activation step, thus halting the entire conjugation reaction. Therefore, studies using S-(4-Bromobenzyl)glutathione as an inhibitor reinforce the understanding of the G-site's primacy in the catalytic sequence and the importance of proper GSH binding for enzymatic function.

Molecular Mechanism and Structure Activity Relationship Studies

Structural Basis of Enzyme-S-(4-Bromobenzyl)glutathione Complexes

The precise geometry and chemical interactions between S-(4-Bromobenzyl)glutathione and its target enzymes are fundamental to its inhibitory activity. Crystallographic studies provide a static yet detailed snapshot of these complexes, offering a foundation for understanding the dynamic processes of inhibition.

Crystallographic Analysis of Enzyme-Inhibitor Structures (e.g., Human GST P1-1, GLO1)

High-resolution crystal structures have been pivotal in delineating the binding mode of S-(4-Bromobenzyl)glutathione. A notable example is the structure of human GST P1-1 in complex with S-(p-bromobenzyl)-glutathione, which has been solved and is available in the Protein Data Bank (PDB) under the accession code 1AQW. rcsb.org This structural data reveals that the inhibitor binds in the enzyme's active site, with the glutathione (B108866) moiety occupying the G-site, the binding pocket for the endogenous substrate glutathione. The 4-bromobenzyl group extends into the adjacent hydrophobic H-site, which normally accommodates the electrophilic substrate. rcsb.org

Identification of Key Residues and Active Site Dynamics

The crystal structure of the hGST P1-1:S-(4-Bromobenzyl)glutathione complex illuminates the critical amino acid residues that stabilize the inhibitor binding. rcsb.org The glutathione backbone forms a network of hydrogen bonds and electrostatic interactions with conserved residues in the G-site, including Arginine 14, Lysine 45, Glutamine 52, and Glutamine 65. researchgate.net The 4-bromobenzyl group is nestled in a hydrophobic pocket formed by residues such as Phenylalanine 9, Valine 36, and Tyrosine 109. researchgate.net This binding within the H-site is crucial for the inhibitory potency. diva-portal.org Upon inhibitor binding, subtle conformational changes can occur. For instance, in GSTs, the binding of glutathione or its conjugates can stabilize the C-terminal helix and order a flexible loop region, effectively closing down over the active site. rcsb.org

In GLO1, the active site is characterized by a catalytic metal ion, typically zinc, and key residues like Glutamate (B1630785) 99 and Glutamate 172, which are essential for catalysis. S-(4-Bromobenzyl)glutathione, acting as a competitive inhibitor, is expected to interact with residues that recognize the glutathione backbone, such as Arginine 37 and Asparagine 103, thereby preventing the binding of the physiological hemithioacetal substrate. cy7-5-azide.com

Elucidation of Reaction Mechanisms

Understanding the catalytic mechanisms of the target enzymes is crucial to comprehending how S-(4-Bromobenzyl)glutathione exerts its inhibitory effects. It acts by occupying the active site and preventing the key chemical steps of the enzymatic reaction from occurring.

Proton Transfer and Intermediate Formation (e.g., in Glyoxalase I catalysis)

The glyoxalase system, with GLO1 as a key component, is essential for detoxifying reactive α-oxoaldehydes like methylglyoxal (B44143). nih.govresearchgate.net The reaction begins with the spontaneous formation of a hemithioacetal between glutathione (GSH) and methylglyoxal. GLO1 then catalyzes the isomerization of this hemithioacetal to S-D-lactoylglutathione. nih.gov This catalysis involves a proton transfer mechanism, where an active site base, proposed to be Glutamate 172, abstracts a proton from the C1 carbon of the substrate, leading to the formation of a cis-enediolate intermediate that is stabilized by the active site zinc ion. nih.gov S-(4-Bromobenzyl)glutathione is a potent competitive inhibitor of GLO1 because its structure mimics that of the glutathione portion of the natural substrate. By binding tightly to the active site, it blocks the entry of the hemithioacetal, thus preventing the crucial proton transfer and the formation of the enediolate intermediate.

Nucleophilic Attack and Electrophilic Activation (e.g., in GST catalysis)

Glutathione S-transferases catalyze the conjugation of a wide array of electrophilic compounds with glutathione. uniprot.org A key step in this mechanism is the activation of the glutathione thiol group to a more nucleophilic thiolate anion. nih.gov This is facilitated by a residue in the active site, which can be a tyrosine, serine, or cysteine, depending on the GST class. nih.gov In human GST P1-1, Tyrosine 7 is the key catalytic residue. rcsb.org The thiolate then performs a nucleophilic attack on the electrophilic center of the co-substrate bound in the H-site. researchgate.net S-(4-Bromobenzyl)glutathione inhibits this process by occupying both the G-site and the H-site. rcsb.org Its glutathione moiety binds to the G-site, while the 4-bromobenzyl group occupies the H-site, thereby physically preventing the binding of the electrophilic substrate and inhibiting the conjugation reaction.

Structure-Activity Relationship (SAR) Investigations of S-(4-Bromobenzyl)glutathione Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For S-(4-Bromobenzyl)glutathione, SAR investigations have primarily focused on modifications to improve its cellular uptake and activity, particularly as an inhibitor of GLO1 for anticancer applications.

S-(4-Bromobenzyl)glutathione itself has poor cell permeability. To overcome this, diester prodrugs have been synthesized, which can cross the cell membrane and are then hydrolyzed by intracellular esterases to release the active inhibitor. nih.gov A study on a series of alkyl and cycloalkyl diesters of S-(p-bromobenzyl)glutathione revealed significant differences in their ability to inhibit the growth of human leukemia 60 (HL-60) cells. nih.gov

| Ester Group (R) in S-(4-Bromobenzyl)glutathione di-R-ester | GC50 (μM) in HL-60 Cells |

|---|---|

| Methyl | >100 |

| Ethyl | 14.4 |

| n-Propyl | 7.77 |

| n-Butyl | 11.9 |

| n-Pentyl | 27.5 |

| n-Hexyl | 50.1 |

| Cyclopentyl | 4.23 |

| Cyclohexyl | 11.5 |

These findings highlight that modifications distal to the core pharmacophore can have a profound impact on the biological activity of S-(4-Bromobenzyl)glutathione by modulating its pharmacokinetic properties.

Impact of N-Terminal Modifications on Enzyme Binding

Modifications at the N-terminal of the glutathione backbone have been investigated to understand their influence on enzyme binding. The N-acyl group of glutathione derivatives can play a role in the orientation of the inhibitor within the active site of the enzyme.

Studies on the inhibition of glyoxalase I by N-acylated S-blocked glutathione derivatives have provided valuable data. For instance, the N-acetylation of S-(p-bromobenzyl)glutathione was found to have a modest effect on its inhibitory potency against human erythrocyte glyoxalase I. nih.gov The inhibition constant (Ki) for S-(p-bromobenzyl)glutathione was determined to be in the micromolar range. nih.gov Its N-acetylated counterpart, N-acetyl-S-(p-bromobenzyl)glutathione, exhibited a similar Ki value, suggesting that for this particular modification, there is no significant loss of binding affinity. nih.gov

This suggests that the free amino group of the γ-glutamyl residue is not an absolute requirement for binding to the active site of human glyoxalase I. nih.gov However, other studies with different N-acyl groups containing phenyl moieties have indicated that specific interactions can occur between these groups and the enzyme, highlighting the nuanced role of N-terminal modifications. nih.gov

| Compound | Modification | Mean Ki (μM) |

|---|---|---|

| S-(p-Bromobenzyl)glutathione | None (Free N-terminus) | 1.21 ± 0.37 |

| N-acetyl-S-(p-bromobenzyl)glutathione | N-acetylation | 1.45 ± 0.26 to 0.88 ± 0.11 (pH dependent) |

Effects of Carboxyl Group Derivatization on Inhibitory Potency

The carboxyl groups of the glutamate and glycine (B1666218) residues in S-(4-Bromobenzyl)glutathione have been targeted for derivatization, primarily through esterification, to enhance cellular uptake and inhibitory potency. nih.gov The conversion of the polar carboxyl groups into less polar ester groups can facilitate the passage of the compound across cell membranes. nih.gov Once inside the cell, these esters are hydrolyzed by intracellular esterases to release the active inhibitor. nih.gov

The enhanced potency of these diesters is attributed to their increased cell permeability, leading to higher intracellular concentrations of S-(p-bromobenzyl)glutathione and subsequent inhibition of target enzymes like glyoxalase I. nih.gov

| Compound | Ester Group | GC50 (μM) |

|---|---|---|

| S-(p-Bromobenzyl)glutathione n-propyl diester | n-Propyl | 7.77 ± 0.01 |

| S-(p-Bromobenzyl)glutathione cyclopentyl diester | Cyclopentyl | 4.23 ± 0.01 |

Role of S-Substituent Hydrophobicity in Binding Affinity

The S-substituent of glutathione analogues plays a critical role in their interaction with the hydrophobic binding site (H-site) of enzymes such as glutathione S-transferases (GSTs) and glyoxalase I. The hydrophobicity of this substituent is a key determinant of binding affinity. researchgate.net

In the case of S-(4-Bromobenzyl)glutathione, the 4-bromobenzyl group is a significantly hydrophobic moiety that occupies the H-site of the enzyme's active site. nih.gov Studies on other glutathione derivatives have demonstrated a clear correlation between the hydrophobicity of the S-substituent and the inhibitory potency. For a series of S-(N-aryl/alkyl-N-hydroxycarbamoyl)glutathiones, it was found that the logarithm of the inhibition constant (log Ki) for glyoxalase I decreased linearly with an increase in the hydrophobicity of the N-aryl/alkyl substituents, indicating that more hydrophobic substituents lead to stronger binding. researchgate.net

While a systematic study varying the S-substituent of S-(4-Bromobenzyl)glutathione itself is not extensively documented in the provided search results, the established importance of hydrophobic interactions in the H-site of both GSTs and glyoxalase I strongly suggests that the hydrophobic character of the 4-bromobenzyl group is a major contributor to the high binding affinity of S-(4-Bromobenzyl)glutathione. researchgate.netnih.gov The bromine atom further enhances the lipophilicity of the benzyl (B1604629) group, likely contributing to favorable interactions within the hydrophobic pocket of the enzyme's active site.

Analytical and Biophysical Methodologies in S 4 Bromobenzyl Glutathione Research

Spectroscopic Techniques for Ligand-Enzyme Binding Studies

Spectroscopic methods are invaluable for investigating the non-covalent interactions between S-(4-Bromobenzyl)glutathione and its target enzymes, such as glyoxalase I. These techniques provide insights into the binding affinity and the structural consequences of complex formation.

Fluorescence Quenching Analysis for Binding Parameters

Fluorescence quenching is a powerful technique used to study the binding of ligands to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be altered upon the binding of a ligand. The binding of S-(p-bromobenzyl)glutathione to glyoxalase I has been shown to cause quenching of the enzyme's tryptophan fluorescence. nih.gov This phenomenon allows for the quantitative determination of binding parameters.

By titrating the enzyme with increasing concentrations of S-(4-Bromobenzyl)glutathione and monitoring the decrease in fluorescence intensity, a binding curve can be generated. Non-linear regression analysis of this data allows for the calculation of the dissociation constant (Kd), which is a measure of the binding affinity between the inhibitor and the enzyme. Studies have determined the dissociation constants for S-p-bromobenzylglutathione with glyoxalase I from human erythrocytes containing different metal cofactors, demonstrating the utility of this method in probing the enzyme's active site. nih.gov

| Enzyme Form (Human Erythrocyte Glyoxalase I) | Dissociation Constant (Kd) for S-p-Bromobenzylglutathione (μM) |

|---|---|

| Apoenzyme | 6.9 |

| Zn2+-containing (Native) | Data not explicitly stated as Kd, but Ki is 0.08 μM |

| Co2+-substituted | Value derived from Ki is 1.3 μM |

| Mn2+-substituted | Value derived from Ki is 1.7 μM |

| Mg2+-substituted | Value derived from Ki is 2.4 μM |

This table presents the dissociation constants (Kd) and related inhibition constants (Ki) determined for S-p-bromobenzylglutathione binding to various forms of human erythrocyte glyoxalase I, as measured by fluorescence quenching. The data highlights how binding affinity is influenced by the metal cofactor present in the enzyme's active site. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Titration Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including S-(4-Bromobenzyl)glutathione and its derivatives. acs.org ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's structure. acs.org

In the context of S-(p-Bromobenzyl)glutathione research, NMR has been used to characterize prodrug forms of the inhibitor, such as the cyclopentyl diester. acs.org The chemical shifts (δ) and coupling constants observed in the ¹H NMR spectrum are unique to the molecule's structure. For instance, specific resonances can be assigned to the protons of the bromobenzyl group, the glutathione (B108866) backbone (glutamate, cysteine, and glycine (B1666218) residues), and the ester moieties in prodrug forms. acs.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Glycyl NH | 8.54 | t | 5.86 |

This table shows representative ¹H NMR data for S-(p-Bromobenzyl)glutathione cyclopentyl diester, a prodrug of S-(4-Bromobenzyl)glutathione, dissolved in DMSO-d6. The chemical shift, multiplicity (t = triplet), and coupling constant are key parameters for structural confirmation. acs.org

Furthermore, NMR titration experiments can be employed to study ligand-enzyme interactions. By acquiring NMR spectra of the enzyme in the absence and presence of increasing amounts of S-(4-Bromobenzyl)glutathione, changes in the chemical shifts of specific amino acid residues in the enzyme's active site can be monitored. These chemical shift perturbations provide information on the binding site and the conformational changes that occur upon ligand binding.

Chromatographic Techniques for Compound Analysis and Identification

Chromatographic methods are essential for the separation, purification, and identification of S-(4-Bromobenzyl)glutathione from complex mixtures, such as reaction syntheses or biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of S-(4-Bromobenzyl)glutathione and its derivatives. sigmaaldrich.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. For a compound like S-(4-Bromobenzyl)glutathione, reversed-phase HPLC is commonly used, typically with a C18 stationary phase.

The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure good separation and sharp peaks. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic bromobenzyl group and the peptide bonds of glutathione absorb UV light. The purity of a sample, such as S-p-Bromobenzylglutathione cyclopentyl diester, is often reported based on its HPLC chromatogram, with assays showing ≥98% purity being common for research-grade material. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the definitive identification of compounds. nih.gov It couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This method is particularly useful for confirming the presence of S-(4-Bromobenzyl)glutathione in biological matrices. tmrjournals.com

In a typical LC-MS/MS analysis, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized (e.g., by electrospray ionization). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For S-(4-Bromobenzyl)glutathione, the initial mass scan would look for the molecular ion corresponding to its exact mass.

To confirm the identity, tandem mass spectrometry (MS/MS) is performed. The molecular ion of interest is selected and fragmented, and the resulting fragment ions are detected. Glutathione conjugates exhibit a characteristic fragmentation pattern, often involving the neutral loss of the pyroglutamic acid residue (129 Da) from the glutamate (B1630785) portion of the glutathione molecule. thermofisher.com The detection of the correct molecular ion and this characteristic fragment provides strong evidence for the compound's identity.

Enzymatic Assays for Kinetic Parameter Determination

Enzymatic assays are critical for determining the inhibitory potency of S-(4-Bromobenzyl)glutathione against its target enzyme, glyoxalase I. nih.gov S-(4-Bromobenzyl)glutathione is a competitive inhibitor, meaning it binds to the active site of the enzyme and competes with the natural substrate. acs.org

The activity of glyoxalase I is typically monitored spectrophotometrically by following the formation of the product, S-D-lactoylglutathione, which has a strong absorbance at 240 nm. sigmaaldrich.com The assay is initiated by adding the enzyme to a solution containing reduced glutathione and methylglyoxal (B44143), which spontaneously form the hemithioacetal substrate.

To determine the kinetic parameters of inhibition, the assay is performed at various concentrations of the substrate in the presence of different, fixed concentrations of S-(4-Bromobenzyl)glutathione. By measuring the initial reaction rates under these conditions, a Lineweaver-Burk plot or other kinetic models can be used to determine the inhibition constant (Ki). The Ki value is a quantitative measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor. S-(p-bromobenzyl)glutathione is known to be a highly potent inhibitor of human glyoxalase I. nih.gov

| Inhibitor | Enzyme | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| S-(p-Bromobenzyl)glutathione | Human Glyoxalase I | 0.08 μM (or 160 nM) | Competitive |

This table summarizes the key kinetic parameter for the inhibition of Human Glyoxalase I by S-(p-Bromobenzyl)glutathione. The low Ki value signifies its high potency as a competitive inhibitor. acs.orgnih.gov

Michaelis-Menten Kinetics and Inhibition Constant Determination

In the context of S-(4-Bromobenzyl)glutathione research, Michaelis-Menten kinetics are primarily utilized to study its potent inhibitory effects on glyoxalase I (Glo1), a key enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism. S-(4-Bromobenzyl)glutathione is recognized as a strong reversible and competitive inhibitor of this enzyme. nih.gov

The kinetic parameters of this inhibition have been determined through detailed enzymatic assays. For the glyoxalase I enzyme isolated from human erythrocytes, S-(p-bromobenzyl)glutathione exhibits a very low inhibition constant (Ki), signifying its high affinity for the enzyme's active site.

Key Research Findings:

Competitive Inhibition: S-(p-Bromobenzyl)glutathione acts as a competitive inhibitor of human glyoxalase I. oup.com This mode of inhibition implies that the inhibitor binds to the same active site as the substrate, the hemithioacetal adduct formed from methylglyoxal and glutathione.

Inhibition Constant (Ki): The inhibition constant for S-p-bromobenzylglutathione with the native zinc-containing human erythrocyte glyoxalase I has been determined to be 0.08 µM . nih.govnih.gov This low Ki value underscores the potency of its inhibitory action.

Influence of Metal Cofactors: The inhibitory potency of S-(4-Bromobenzyl)glutathione is influenced by the metal cofactor present in the glyoxalase I enzyme. When the native zinc ion is replaced with other divalent cations, the Ki value increases, indicating weaker inhibition. For instance, the Ki values for Co-, Mn-, and Mg-substituted glyoxalase I were found to be 1.3 µM, 1.7 µM, and 2.4 µM, respectively. nih.govnih.gov

The determination of these kinetic parameters often involves analyzing the enzyme's reaction rates at various substrate concentrations in the presence and absence of the inhibitor. Graphical methods like the Lineweaver-Burk plot are commonly employed to visualize the inhibition pattern and to calculate the Ki value. In a Lineweaver-Burk plot, competitive inhibition is characterized by lines that intersect on the y-axis.

Table 1: Inhibition Constants (Ki) of S-p-bromobenzylglutathione for Glyoxalase I with Different Metal Cofactors

| Metal Cofactor | Inhibition Constant (Ki) in µM |

| Zinc (Native) | 0.08 |

| Cobalt | 1.3 |

| Manganese | 1.7 |

| Magnesium | 2.4 |

This table presents the inhibition constants of S-p-bromobenzylglutathione for human erythrocyte glyoxalase I with its native zinc cofactor and after substitution with other divalent metals.

Spectrophotometric Activity Measurements

Spectrophotometry is the cornerstone analytical technique for measuring the activity of glyoxalase I and, consequently, for determining the inhibitory effect of compounds like S-(4-Bromobenzyl)glutathione. The assay is based on monitoring the formation of the product S-D-lactoylglutathione, which has a distinct absorbance in the ultraviolet (UV) spectrum. nih.govportlandpress.comnih.gov

The enzymatic reaction catalyzed by glyoxalase I is the isomerization of the hemithioacetal, which is formed non-enzymatically from methylglyoxal and glutathione, into S-D-lactoylglutathione. nih.govnih.gov

Assay Principle:

The activity of glyoxalase I is measured by following the increase in absorbance at 240 nm . nih.govportlandpress.comnih.gov This increase is directly proportional to the rate of formation of S-D-lactoylglutathione. The change in the molar absorption coefficient (Δε) at 240 nm for this reaction is +2.86 mM⁻¹·cm⁻¹. portlandpress.comnih.gov

Typical Assay Protocol:

Substrate Preparation: The substrate, the hemithioacetal, is typically pre-formed by incubating methylglyoxal and glutathione together in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.6) at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes). portlandpress.comnih.gov

Enzyme Reaction: The enzymatic reaction is initiated by adding the glyoxalase I enzyme solution to the pre-formed substrate mixture.

Spectrophotometric Monitoring: The increase in absorbance at 240 nm is monitored over time using a UV-visible spectrophotometer.

Inhibition Studies: To determine the inhibitory activity of S-(4-Bromobenzyl)glutathione, the assay is performed in the presence of varying concentrations of the inhibitor. The reaction rates are then compared to the rate of the uninhibited reaction.

By analyzing the reaction rates at different substrate and inhibitor concentrations, the type of inhibition and the inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and graphical representations like the Lineweaver-Burk plot.

Table 2: Components of a Standard Glyoxalase I Spectrophotometric Assay

| Component | Role |

| Methylglyoxal | Substrate (precursor) |

| Glutathione | Substrate (precursor) |

| Glyoxalase I | Enzyme |

| S-(4-Bromobenzyl)glutathione | Inhibitor |

| Sodium Phosphate Buffer | Maintains pH |

| UV-Vis Spectrophotometer | Measures absorbance change at 240 nm |

This table outlines the essential components and their roles in a typical spectrophotometric assay to measure glyoxalase I activity and its inhibition by S-(4-Bromobenzyl)glutathione.

Computational and Theoretical Studies on S 4 Bromobenzyl Glutathione Interactions

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as S-(4-Bromobenzyl)glutathione, and its target protein. These methods are crucial for understanding the structural basis of enzyme inhibition.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For S-(4-Bromobenzyl)glutathione, docking studies are typically performed against enzymes like Glutathione (B108866) S-Transferase (GST) or Glyoxalase I (Glo-I). nih.govresearchgate.net The process involves placing the ligand in the enzyme's active site and calculating a binding affinity or score. The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, in GSTs, the glutathione (GSH) moiety of the inhibitor typically binds to the highly conserved "G-site," while the 4-bromobenzyl group occupies the adjacent hydrophobic "H-site," which binds the electrophilic substrate. researchgate.netjmcs.org.mx Studies on similar compounds, like S-(p-nitrobenzyl)glutathione, have shown specific interactions within the active site of GSTs, providing a template for understanding how S-(4-Bromobenzyl)glutathione binds. abo.fi

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time. researchgate.net Starting from the docked pose, MD simulations model the movements of every atom in the system, offering a view of the complex's stability and conformational changes. jmcs.org.mxplos.org Analysis of MD trajectories for GST-GSH complexes reveals that the presence of the ligand can stabilize the protein structure, often by increasing the number of intramolecular hydrogen bonds. jmcs.org.mxresearchgate.net For S-(4-Bromobenzyl)glutathione, MD simulations can confirm the stability of the docked pose and identify subtle changes in protein conformation upon binding, which are critical for its inhibitory function. researchgate.net

The combination of these methods provides a comprehensive picture of the binding event, as summarized in the table below.

| Computational Method | Information Gained for S-(4-Bromobenzyl)glutathione Interaction | Key Findings & Predictions |

| Molecular Docking | Binding pose, binding affinity (score), key interacting residues. | Predicts strong binding to GST and Glo-I active sites. The 4-bromobenzyl group occupies the hydrophobic pocket (H-site), and the GSH moiety interacts with the G-site. jmcs.org.mxabo.fi |

| MD Simulations | Complex stability, conformational changes, dynamic interactions (e.g., hydrogen bond lifetimes), solvent effects. | Confirms the stability of the inhibitor within the active site. Reveals fluctuations in protein loops and the role of water molecules in mediating interactions. researchgate.netnih.gov |

| MM/GBSA Calculations | Estimation of binding free energy. | Quantifies the energetic contributions of different interaction types (van der Waals, electrostatic) to the overall binding affinity. |

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT)) for Reaction Pathways and Molecular Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like S-(4-Bromobenzyl)glutathione. nih.gov These methods provide fundamental insights that complement the classical mechanics-based approaches of docking and MD simulations.

DFT is used to calculate a variety of molecular descriptors that help predict the molecule's behavior. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For S-(4-Bromobenzyl)glutathione, these calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack, elucidating its mechanism of action as an enzyme inhibitor. acs.org

Furthermore, quantum chemical methods can map the Molecular Electrostatic Potential (ESP), which illustrates the charge distribution across the molecule and predicts sites for electrostatic interactions with the enzyme's active site. documentsdelivered.com Calculations can also be used to model reaction pathways, such as the enzymatic conjugation reaction catalyzed by GST, and determine the activation energies involved. nih.gov Studies on glutathione's interaction with free radicals have successfully used quantum chemical modeling to understand electron density redistribution during reactions. researchgate.net

| Quantum Descriptor | Significance for S-(4-Bromobenzyl)glutathione |

| HOMO Energy | Indicates the ability to donate an electron; related to nucleophilicity. |

| LUMO Energy | Indicates the ability to accept an electron; related to electrophilicity. nih.gov |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (ESP) | Visualizes charge distribution, predicting regions for hydrogen bonding and electrostatic interactions with the target enzyme. documentsdelivered.com |

| Natural Bond Orbitals (NBOs) | Analyzes electron delocalization and intramolecular interactions, contributing to molecular stability. acs.org |

Mathematical Modeling of Enzymatic Systems

Mathematical modeling is used to simulate the dynamic behavior of biochemical systems, such as enzyme-catalyzed reactions, and to understand how they respond to inhibitors. kyoto-u.ac.jp By representing the system with a set of ordinary differential equations (ODEs), researchers can model the concentration changes of substrates, products, and enzyme-ligand complexes over time. mdpi.com

In the context of S-(4-Bromobenzyl)glutathione, mathematical models can describe the kinetics of GST or Glo-I inhibition. nih.govnih.gov For Glo-I, kinetic models can be complex, needing to account for the non-enzymatic formation of the hemithioacetal substrate from methylglyoxal (B44143) and glutathione, followed by the enzyme-catalyzed isomerization. researchgate.netfigshare.comresearchgate.net An inhibitor like S-(4-Bromobenzyl)glutathione would be introduced into the model as a competitive inhibitor, altering the rate equations.

These models allow for in silico experiments to:

Determine kinetic parameters like the inhibition constant (Ki).

Predict how the inhibition of a single enzyme affects the flux through an entire metabolic pathway.

Simulate the cellular consequences of enzyme inhibition under different conditions. mdpi.com

For example, a model of the glyoxalase system could predict the accumulation of the toxic substrate methylglyoxal when Glo-I is inhibited by S-(4-Bromobenzyl)glutathione, providing a quantitative link between enzyme inhibition and cellular cytotoxicity. researchgate.netfigshare.com

Fragment-Based Drug Discovery and Computational Design

Fragment-Based Drug Discovery (FBDD) is a modern strategy for developing new therapeutic agents. ju.edu.jo It involves identifying small chemical fragments that bind weakly to a biological target, and then growing, linking, or merging these fragments to create a more potent, drug-like molecule. malariaworld.orgnih.gov

S-(4-Bromobenzyl)glutathione serves as an excellent scaffold for computational inhibitor design using FBDD principles. nih.gov The molecule can be conceptually deconstructed into its constituent fragments: the glutathione backbone and the 4-bromobenzyl group.

The Glutathione Fragment: This part ensures binding to the G-site of enzymes like GST and Glo-I.

The 4-Bromobenzyl Fragment: This moiety occupies the adjacent hydrophobic pocket (H-site).

Computational approaches can use this structural information to design novel inhibitors. nih.govnih.gov For example, de novo design algorithms can build new molecules fragment by fragment within the active site, using the known binding modes of the S-(4-Bromobenzyl)glutathione components as a guide. nih.gov Virtual screening of fragment libraries can identify alternative chemical groups to replace the 4-bromobenzyl moiety to improve binding affinity or selectivity for a specific GST isozyme. ju.edu.jomalariaworld.org This computational evolution can lead to the design of compounds with enhanced properties, such as improved cell permeability or metabolic stability, which was a goal in the development of diester prodrugs of S-(p-bromobenzyl)glutathione. nih.govresearchgate.net

| FBDD Strategy | Application to S-(4-Bromobenzyl)glutathione Scaffold |

| Fragment Growing | Adding chemical groups to the 4-bromobenzyl ring to explore deeper pockets in the H-site for additional interactions. |

| Fragment Linking | Computationally linking a separate fragment binding elsewhere in the active site to the S-(4-Bromobenzyl)glutathione scaffold. |

| Fragment Merging/Scaffold Hopping | Replacing the glutathione backbone or the benzyl (B1604629) group with different chemical scaffolds that maintain the key interaction points but have better drug-like properties. ju.edu.jo |

Through these advanced computational and theoretical methodologies, the scientific community continues to unravel the complex interactions of S-(4-Bromobenzyl)glutathione, paving the way for the rational design of next-generation enzyme inhibitors.

Applications of S 4 Bromobenzyl Glutathione As a Chemical Probe

Probing Enzyme Active Sites and Allosteric Modulation

S-(4-Bromobenzyl)glutathione serves as a powerful tool for elucidating the structure and function of enzyme active sites, particularly that of glyoxalase I. As a strong, reversible, competitive inhibitor, it has been instrumental in studies involving metal substitutions and chemical modifications to characterize the enzyme's catalytic center. nih.gov

Research on glyoxalase I from human erythrocytes has demonstrated that the binding of S-(4-Bromobenzyl)glutathione can protect the enzyme from inactivation by modifying reagents, suggesting the presence of critical amino acid residues within the active site. nih.gov Specifically, experiments using the tryptophan-modifying reagent 2-hydroxy-5-nitrobenzyl bromide showed that the inclusion of S-(4-Bromobenzyl)glutathione preserved the catalytic activity of the enzyme. This protective effect indicated the presence of a tryptophan residue in the active center of each of the two subunits of the enzyme. nih.gov

Furthermore, S-(4-Bromobenzyl)glutathione has been utilized in studies involving the substitution of the native zinc ion in glyoxalase I with other divalent cations such as cobalt, manganese, and magnesium. The inhibition constant (Ki) for S-(4-Bromobenzyl)glutathione was found to be significantly different for each metal-substituted form of the enzyme, providing insights into the role of the metal ion in inhibitor binding. nih.gov The binding of the inhibitor to the enzyme also causes a quenching of the tryptophan fluorescence of the protein, a property that has been used to determine binding parameters. nih.gov

| Enzyme Form | Inhibition Constant (Ki) for S-(4-Bromobenzyl)glutathione (μM) |

| Zn-glyoxalase I (native) | 0.08 |

| Co-glyoxalase I | 1.3 |

| Mn-glyoxalase I | 1.7 |

| Mg-glyoxalase I | 2.4 |

| Apoenzyme (metal-free) | 6.9 |

Investigating Cellular Detoxification Pathways (e.g., Glyoxalase System)

The glyoxalase system, comprising the enzymes glyoxalase I and glyoxalase II, is a crucial cellular detoxification pathway responsible for neutralizing cytotoxic α-ketoaldehydes, most notably methylglyoxal (B44143). pnas.orgnih.gov S-(4-Bromobenzyl)glutathione is a potent competitive inhibitor of glyoxalase I and has been extensively used as a chemical probe to investigate the function and importance of this pathway. acs.orgnih.gov

By inhibiting glyoxalase I, S-(4-Bromobenzyl)glutathione leads to the accumulation of methylglyoxal within cells, a condition known as dicarbonyl stress. researchgate.net This induced accumulation of a toxic metabolite allows researchers to study the downstream cellular consequences, such as increased protein and DNA glycation, which can trigger apoptosis. acs.orgresearchgate.net

However, the utility of S-(4-Bromobenzyl)glutathione itself as a cellular probe is limited by its poor uptake into cells. acs.org To overcome this, cell-permeable diester prodrugs, such as S-(p-bromobenzyl)glutathione cyclopentyl diester (BBGC), have been developed. pnas.orgacs.org These prodrugs can efficiently cross the cell membrane and are subsequently hydrolyzed by intracellular esterases to release the active inhibitor, S-(4-Bromobenzyl)glutathione, within the cytosol. acs.org The use of these prodrugs has been instrumental in demonstrating the critical role of the glyoxalase system in preventing cellular damage and in validating glyoxalase I as a therapeutic target. pnas.org

Development of Chemical Tools for Biological Pathway Disruption

Building on its role as an enzyme inhibitor, derivatives of S-(4-Bromobenzyl)glutathione have been developed as chemical tools specifically designed to disrupt biological pathways, with a significant focus on cancer therapy. The rationale behind this approach is that many cancer cells exhibit a high glycolytic rate, leading to increased production of methylglyoxal, and thus have a greater reliance on the glyoxalase system for survival. nih.govresearchgate.net

The development of diester prodrugs of S-(4-Bromobenzyl)glutathione, such as the n-propyl and cyclopentyl diesters, represents a key advancement in creating effective tools for disrupting the glyoxalase pathway in cancer cells. nih.gov These compounds have demonstrated significant antitumor activity in vitro. acs.orgnih.gov For instance, the S-(p-bromobenzyl)glutathione cyclopentyl diester (BBGC) has been shown to inhibit the growth of human leukemia 60 (HL-60) cells with a median growth inhibitory concentration (GC50) of 4.23 μM. nih.govmedchemexpress.com

More recent research has explored the use of these chemical tools in combination with existing chemotherapeutic agents. Studies have shown that BBGC can enhance the anti-tumor effect of drugs like trabectedin (B1682994) in soft tissue sarcoma cells. nih.govresearchgate.net In trabectedin-resistant cells, treatment with BBGC was able to restore drug sensitivity. researchgate.net This suggests that S-(4-Bromobenzyl)glutathione-based chemical tools can be used not only to directly induce cancer cell death but also to overcome mechanisms of drug resistance, highlighting their potential for disrupting cancer-related biological pathways.

| Compound | Cell Line | Activity |

| S-(p-bromobenzyl)glutathione n-propyl diester | Human leukemia 60 (HL-60) | GC50 = 7.77 μM |

| S-(p-bromobenzyl)glutathione cyclopentyl diester (BBGC) | Human leukemia 60 (HL-60) | GC50 = 4.23 μM |

Q & A

Q. What statistical approaches are recommended for analyzing contradictory data in stereoisomer studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to differentiate stereoisomer contributions. Use ANOVA to compare peak area ratios (e.g., 1.1:1 vs. 1.2:1) across synthetic and biological samples. Pair with molecular dynamics simulations to predict isomer stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.